- Enzymatic Polymerization and Characterization of New Poly(3-hydroxyalkanoate)s by a Bacterial Polymerase, Macromolecules, 2001, 34(20), 6889-6894

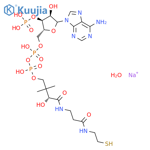

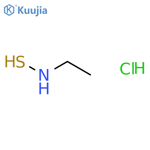

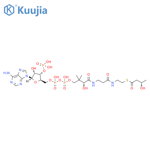

Cas no 21804-29-5 (Coenzyme A, S-[(3R)-3-hydroxybutanoate])

![Coenzyme A, S-[(3R)-3-hydroxybutanoate] structure](https://pt.kuujia.com/scimg/cas/21804-29-5x500.png)

21804-29-5 structure

Nome do Produto:Coenzyme A, S-[(3R)-3-hydroxybutanoate]

Coenzyme A, S-[(3R)-3-hydroxybutanoate] Propriedades químicas e físicas

Nomes e Identificadores

-

- R-(-)-3-Hydroxybutyryl-CoA , Rotation (-).

- D-β- Hydroxybutyryl-CoA

- D-3-Hydroxybutyryl-coenzyme A

- D-3-Hydroxybutyryl-CoA

- D-(-)-β-Hydroxybutyryl-coenzyme A

- D-(-)-β-Hydroxybutyryl-CoA

- (R)-3- Hydroxybutyryl CoA

- (R)-3-Hydroxy-butanoyl-CoA

- Coenzyme A, S-(3-hydroxybutyrate), D-(-)- (8CI)

- Coenzyme A, S-(3-hydroxybutanoate), (R)-

- Coenzyme A, S-[(3R)-3-hydroxybutanoate]

- Coenzyme A, S-(3-hydroxybutyrate), D-(-)- (8CI)

- (R)-3-Hydroxy-butanoyl-CoA

- (R)-3-Hydroxybutyryl CoA

- D-(-)-β-Hydroxybutyryl-CoA

- D-(-)-β-Hydroxybutyryl-coenzyme A

- D-3-Hydroxybutyryl-CoA

- D-3-Hydroxybutyryl-coenzyme A

- D-β-Hydroxybutyryl-CoA

- R-(-)-3-Hydroxybutyryl-CoA

- S-(3-hydroxybutyryl)-CoA

- (R)-3-hydroxybutanoyl-CoA

- 3-Hydroxybutanoyl-CoA

- S-(3-hydroxybutanoyl)-coenzyme A

- (S)-3-hydroxybutyroyl-CoA

- (3S)-3-hydroxybutanoyl-CoA

- S-(3-hydroxybutyryl)-coenzyme A

- (R)-3-hydroxybutanoyl-CoA(4-)

- beta-Hydroxybutyryl-coenzyme A

- beta-Hydroxybutyryl-coa

- Coenzyme A, S-(3-hydroxybutanoate)

- (3S)-hydroxybutanoyl-CoA

- L(+)-3-hydroxybutyroyl-CoA

- (S)-3-hydroxybutanoyl-CoA

- 3-Hydroxybutyryl-coa

- S-(3-hydroxybutanoyl)-CoA

- L(+)-beta-hydroxybutyroyl-CoA

- L-3-hydroxybutanoyl-CoA

- (3R)-3-Hydroxybutanoyl-CoA

- 3-Hydroxybutyryl-coenzyme A

- (S)-3-Hydroxybutyryl-CoA

- (3R)-hydroxybutanoyl-CoA

-

- Inchi: 1S/C25H42N7O18P3S/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32/h11-14,18-20,24,33,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t13-,14-,18-,19-,20+,24-/m1/s1

- Chave InChI: QHHKKMYHDBRONY-WZZMXTMRSA-N

- SMILES: O[C@@H]1[C@@H]([C@H](O[C@@]1([H])N1C=NC2=C(N=CN=C12)N)COP(O)(=O)OP(O)(=O)OCC(C)(C)[C@@H](O)C(=O)NCCC(=O)NCCSC(=O)C[C@H](O)C)OP(O)(O)=O

Propriedades Computadas

- Massa Exacta: 853.15198968g/mol

- Massa monoisotópica: 853.15198968g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 10

- Contagem de aceitadores de ligações de hidrogénio: 23

- Contagem de Átomos Pesados: 54

- Contagem de Ligações Rotativas: 22

- Complexidade: 1450

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 6

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 409Ų

- XLogP3: -5.9

Coenzyme A, S-[(3R)-3-hydroxybutanoate] Método de produção

Método de produção 1

Condições de reacção

1.1R:C5H5N, S:CH2Cl2, 1 h, 0°C; 2 h, rt

1.2S:EtOH, 3 h, reflux

2.1R:NaBH4, S:EtOH, 2 h, rt

3.1R:AlMe3, S:CH2Cl2, 0°C; 30 min, rt

3.2S:CH2Cl2, rt

3.3R:HCl, S:H2O, S:CH2Cl2, rt

4.1S:H2O, S:MeCN, 3 h, rt, pH 8

1.2S:EtOH, 3 h, reflux

2.1R:NaBH4, S:EtOH, 2 h, rt

3.1R:AlMe3, S:CH2Cl2, 0°C; 30 min, rt

3.2S:CH2Cl2, rt

3.3R:HCl, S:H2O, S:CH2Cl2, rt

4.1S:H2O, S:MeCN, 3 h, rt, pH 8

Referência

Método de produção 2

Condições de reacção

1.1R:HBr, R:Br2, S:H2O, 0°C

2.1R:KHCO3, 2.5 h, rt

3.1R:Et3N, R:ClCO2Et, S:Et2O

3.2R:AcOEt, R:Disodium carbonate, S:EtOH, 40 min, 0°C, pH 8

4.1R:EDTA, R:Na2HPO4, R:NaCl, C:9027-13-8, S:H2O, 72 h, rt, pH 7.4

2.1R:KHCO3, 2.5 h, rt

3.1R:Et3N, R:ClCO2Et, S:Et2O

3.2R:AcOEt, R:Disodium carbonate, S:EtOH, 40 min, 0°C, pH 8

4.1R:EDTA, R:Na2HPO4, R:NaCl, C:9027-13-8, S:H2O, 72 h, rt, pH 7.4

Referência

- Stereospecificity of the Reaction Catalyzed by Enoyl-CoA Hydratase, Journal of the American Chemical Society, 2000, 122(17), 3987-3994

Método de produção 3

Condições de reacção

1.1R:Diimidazolyl ketone, S:THF, rt; 60-90 min, 0°C

1.2S:H2O, rt; 4 h, rt

1.2S:H2O, rt; 4 h, rt

Referência

- Stereospecific Formation of E- and Z-Disubstituted Double Bonds by Dehydratase Domains from Modules 1 and 2 of the Fostriecin Polyketide Synthase, Journal of the American Chemical Society, 2017, 139(40), 14322-14330

Método de produção 4

Condições de reacção

1.1R:EtN(Pr-i)2, R:PyBOP, S:CH2Cl2, 12 h, rt

2.1R:EtN(Pr-i)2, R:EtN=C=N(CH2)3NMe2 •HCl, S:CH2Cl2, 18 h, rt

3.1S:AcOH, S:H2O, 5 h, rt

4.1C:9026-48-6, C:9026-99-7, C:9026-83-9, S:Glycerol, S:H2O, S:DMSO, 2 min, 30°C, pH 6.5

4.2S:Glycerol, S:H2O, 3 h, 30°C, pH 7.5

4.3R:HCO2H, S:H2O, S:MeCN

2.1R:EtN(Pr-i)2, R:EtN=C=N(CH2)3NMe2 •HCl, S:CH2Cl2, 18 h, rt

3.1S:AcOH, S:H2O, 5 h, rt

4.1C:9026-48-6, C:9026-99-7, C:9026-83-9, S:Glycerol, S:H2O, S:DMSO, 2 min, 30°C, pH 6.5

4.2S:Glycerol, S:H2O, 3 h, 30°C, pH 7.5

4.3R:HCO2H, S:H2O, S:MeCN

Referência

- Chemoenzymatic Synthesis of Acyl Coenzyme A Substrates Enables in Situ Labeling of Small Molecules and Proteins, Organic Letters, 2015, 17(18), 4452-4455

Método de produção 5

Condições de reacção

1.1

2.1S:H2O, S:MeCN, 30°C, pH 7.5

2.2R:H3PO4, S:H2O

2.1S:H2O, S:MeCN, 30°C, pH 7.5

2.2R:H3PO4, S:H2O

Referência

- Chemo-Enzymatic Synthesis of Poly(lactate-co-(3-hydroxybutyrate)) by a Lactate-Polymerizing Enzyme, Macromolecules (Washington, 2009, 42(6), 1985-1989

Método de produção 6

Condições de reacção

1.1

Referência

- New insights into activation and substrate recognition of polyhydroxyalkanoate synthase from Ralstonia eutropha, Applied Microbiology and Biotechnology, 2013, 97(3), 1175-1182

Coenzyme A, S-[(3R)-3-hydroxybutanoate] Raw materials

- Coenzyme A sodium salt hydrate

- Adenosine 5'-Triphosphate

- Cysteamine hydrochloride

- Methyl D-(+)-Lactate

- 2,2-dimethyl-1,3-dioxane-4,6-dione

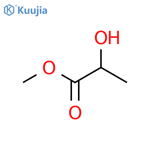

- (R)-3-Hydroxybutyric acid

- 3-Hydroxybutanoic Acid

- Coenzyme A

- b-Alanine, N-[(2,2,5,5-tetramethyl-1,3-dioxan-4-yl)carbonyl]-, (R)-

Coenzyme A, S-[(3R)-3-hydroxybutanoate] Preparation Products

Coenzyme A, S-[(3R)-3-hydroxybutanoate] Literatura Relacionada

-

Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235

-

4. Back matter

-

S. Ahmed Chem. Commun., 2009, 6421-6423

21804-29-5 (Coenzyme A, S-[(3R)-3-hydroxybutanoate]) Produtos relacionados

- 690646-51-6(2-(Benzylthio)-N-(2-chlorobenzyl)benzamide)

- 65699-00-5(N-1,3-Dioxoisoindoline Rilmazafone)

- 2228696-22-6(4-Methyl-5-(piperidin-3-yloxy)pyrimidine)

- 2150547-59-2(4-(aminomethyl)-4-(2,2-dimethylpropyl)cyclohexan-1-ol)

- 793690-04-7(6-4-(pyrrolidine-1-sulfonyl)benzenesulfonamidohexanoic acid)

- 1211788-82-7(5-(3-Fluoro-phenyl)-3-phenyl-1H-[1,2,4]triazole)

- 891093-04-2(3-1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl-1-(furan-2-yl)methylurea)

- 115220-11-6(Tianeptine Metabolite MC5 Sodium Salt)

- 2228878-11-1(methyl 2-(dimethyl-1,3-oxazol-2-yl)-2-hydroxyacetate)

- 2920179-12-8((2R)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propan-1-ol;hydrochloride)

Fornecedores recomendados

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Membro Ouro

CN Fornecedor

Reagente

pengshengyue

Membro Ouro

CN Fornecedor

A granel

Synrise Material Co. Ltd.

Membro Ouro

CN Fornecedor

A granel

钜澜化工科技(青岛)有限公司

Membro Ouro

CN Fornecedor

A granel

Hubei Changfu Chemical Co., Ltd.

Membro Ouro

CN Fornecedor

A granel